

Separation of Propyphenazone from Mixtures by Liquid Chromatography: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of propyphenazone from various mixtures, primarily in pharmaceutical formulations, using liquid chromatography. The methodologies outlined are based on established and validated High-Performance Liquid Chromatography (HPLC) techniques.

Introduction

Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is frequently formulated in combination with other active pharmaceutical ingredients (APIs) such as paracetamol and caffeine to enhance its therapeutic effects.[1] Accurate and reliable analytical methods are crucial for the quality control of these pharmaceutical products, ensuring the identity, purity, and potency of propyphenazone. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of propyphenazone in these complex matrices.[2][3][4]

This application note details validated reversed-phase HPLC (RP-HPLC) methods for the simultaneous determination of propyphenazone, often in the presence of paracetamol and caffeine.



Data Presentation: Chromatographic Parameters and Performance

The following tables summarize the quantitative data and chromatographic conditions from various validated HPLC methods for the separation of propyphenazone.

Table 1: HPLC Method Parameters for the Separation of Propyphenazone and Other APIs

| Parameter | Method 1[5] | Method 2[7] | Method 3[8] | Method 4[1] | Method 5[10] |
|--------------------------|--|---|---|--|-----------------------|
| Chromatogra phic Mode | Isocratic RP- HPLC | Isocratic RP- HPLC | Gradient RP- HPLC | Gradient RP- HPLC | Isocratic RP- HPLC |
| Stationary Phase | Shimadzu C18 (250 x 4.6 mm, 5 µm) | Gracesmart C18 (250 x 4.6 mm, 5 μm) | Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5 µm) | Luna 5u C18 (100 x 4.6 mm, 5 μm) | Not Specified |
| Mobile Phase | Methanol: 20mM Phosphate Buffer (pH 2.5) (60:40, v/v) | Water (pH 3.0 with ophosphoric acid): 2-propanol (80:20, v/v) | Acetonitrile, Methanol, and Water (gradient) | 0.05 M NaH2PO4 (pH 3.0): Acetonitrile (gradient) | Not Specified |
| Flow Rate | 1.2 mL/min | 1.5 mL/min | Gradient | 1.5 mL/min | Not Specified |
| Detection Wavelength | 272 nm | 210 nm | 220 nm | 275 nm (for Propyphenaz one & Caffeine) | Not Specified |
| Injection Volume | Not Specified | 20 μL | 20 μL | 20 μL | Not Specified |
| Column Temperature | Not Specified | Not Specified | Room Temperature | 25°C | Not Specified |



Table 2: Performance Data for Propyphenazone Quantification

| Parameter | Method 1[5] | Method 2[7] | Method 3[8] | Method 4[1] | Method 5[10] |
|---------------------------------------|---------------|---------------|---------------|---------------|-----------------|
| Retention Time (min) | 7.5 | 11.22 | 12.858 | Not Specified | Not Specified |
| Linearity Range (μg/mL) | Not Specified | 1.5 - 45 | 20 - 400 | 24.8 - 75.0 | Not Specified |
| Correlation Coefficient (r²) | > 0.999 | Not Specified | Not Specified | Not Specified | 1.00 |
| Limit of Detection (LOD) (µg/mL) | Not Specified | Not Specified | Not Specified | Not Specified | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | Not Specified | Not Specified | Not Specified | Not Specified | 0.10 |
| Accuracy (% Recovery) | 98 - 102 | Not Specified | Not Specified | Not Specified | 98.59 |
| Precision (% RSD) | < 2.0 | Not Specified | Not Specified | Not Specified | 0.6 |

Experimental Protocols

The following are detailed protocols for the separation of propyphenazone from mixtures containing paracetamol and caffeine using RP-HPLC.

Protocol 1: Isocratic RP-HPLC Method[5][6]



This protocol is suitable for the simultaneous estimation of paracetamol, caffeine, and propyphenazone in pharmaceutical formulations.

3.1.1. Materials and Reagents

- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)
- Reference standards of Propyphenazone, Paracetamol, and Caffeine
- Sample containing Propyphenazone (e.g., tablets)

3.1.2. Chromatographic Conditions

- Column: Shimadzu C18 (250 x 4.6 mm, 5 μm)
- Mobile Phase: Methanol and 20mM Phosphate Buffer (pH 2.5, adjusted with orthophosphoric acid) in a ratio of 60:40 (v/v).
- Flow Rate: 1.2 mL/min
- Detection: UV at 272 nm
- Injection Volume: 20 μL (typical, can be optimized)
- Column Temperature: Ambient

3.1.3. Preparation of Solutions

 Phosphate Buffer (20mM, pH 2.5): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 2.5 with orthophosphoric acid. Filter through a 0.45 μm membrane filter.



- Mobile Phase: Mix methanol and the prepared phosphate buffer in a 60:40 (v/v) ratio. Degas the mixture by sonication for 15 minutes.
- Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of propyphenazone, paracetamol, and caffeine reference standards in the mobile phase to obtain a known concentration.
- Sample Solution: Weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to a specific amount of the active ingredients into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
 Filter the solution through a 0.45 μm syringe filter before injection.

3.1.4. Chromatographic Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the standard solution and record the chromatogram to determine the retention times. The expected retention times are approximately 2.6 min for paracetamol, 3.0 min for caffeine, and 7.5 min for propyphenazone.[5][6]
- Inject the sample solution and record the chromatogram.
- Identify the peaks in the sample chromatogram by comparing the retention times with those
 of the standards.
- Calculate the amount of propyphenazone in the sample by comparing the peak area with that of the standard.

Protocol 2: Gradient RP-HPLC Method[8][9]

This protocol describes a dual-mode gradient method for the determination of paracetamol, propyphenazone, and caffeine, which is particularly useful for separating these compounds from impurities.

3.2.1. Materials and Reagents

Acetonitrile (HPLC grade)



- Methanol (HPLC grade)
- Water (HPLC grade)
- Reference standards of Propyphenazone, Paracetamol, and Caffeine
- Sample containing Propyphenazone

3.2.2. Chromatographic Conditions

- Column: Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5 μm)
- Mobile Phase: A ternary gradient of Acetonitrile, Methanol, and Water. The specific gradient program should be optimized based on the separation requirements.
- Flow Rate: A gradient flow rate can also be employed to improve separation.
- Detection: UV at 220 nm
- Injection Volume: 20 μL
- Column Temperature: Room Temperature

3.2.3. Preparation of Solutions

- Mobile Phase Components: Prepare individual filtered and degassed solutions of acetonitrile, methanol, and water.
- Standard and Sample Solutions: Prepare as described in Protocol 1, using the initial mobile phase composition as the diluent.

3.2.4. Chromatographic Procedure

- Set up the gradient program in the HPLC software, defining the changes in mobile phase composition and/or flow rate over time.
- Equilibrate the column with the initial mobile phase conditions.
- Inject the standard and sample solutions.

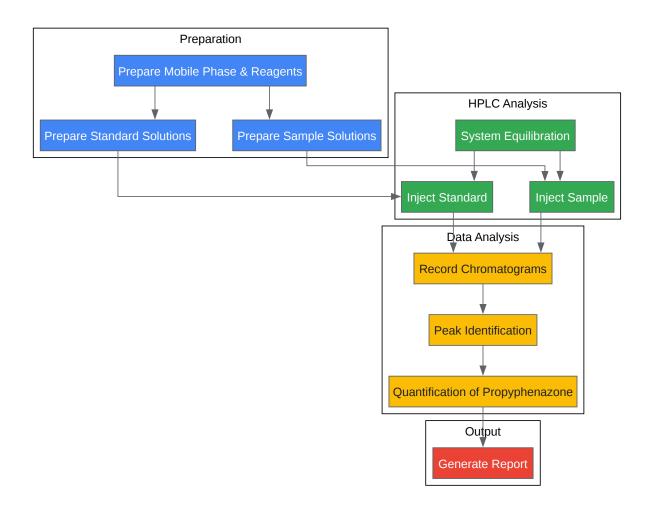


- The expected retention times are approximately 3.428 min for paracetamol, 4.178 min for caffeine, and 12.858 min for propyphenazone.[8]
- Quantify propyphenazone based on the peak area relative to the standard.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of propyphenazone by HPLC.

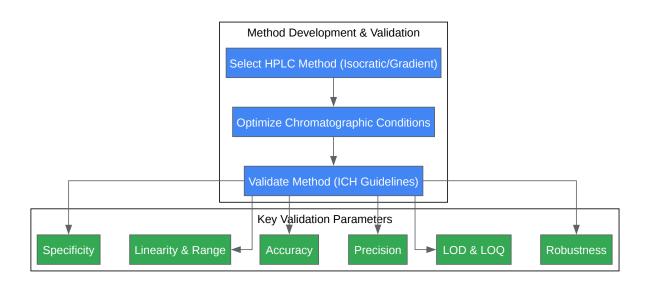




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Caption: General workflow for the HPLC analysis of propyphenazone.





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Caption: Logical relationship in HPLC method development and validation.

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